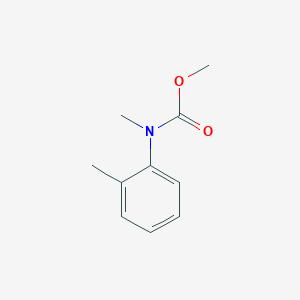
Carbonic acid, 1-methyl-4-phenyl-4-piperidyl phenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonic acid, 1-methyl-4-phenyl-4-piperidyl phenyl ester, commonly known as CPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPP is a derivative of the neuroprotective agent, MPP+, and has been shown to have a range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of CPP is not fully understood, but it is believed to be related to its ability to cross the blood-brain barrier and interact with neuronal membranes. CPP has been shown to modulate the activity of ion channels and transporters, which can affect neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects:
CPP has been shown to have a range of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which can protect cells from oxidative stress. CPP has also been shown to modulate the activity of neurotransmitters, such as dopamine and glutamate, which are involved in the development of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using CPP in lab experiments is its ability to cross the blood-brain barrier. This makes it an attractive candidate for the study of neurological diseases and drug delivery systems. CPP is also relatively stable and can be easily synthesized in high yield and purity.
One of the main limitations of using CPP in lab experiments is its potential toxicity. Although CPP has been shown to be relatively non-toxic in vitro, its effects in vivo are not fully understood. Additionally, CPP can be expensive to synthesize, which may limit its use in some research settings.
Future Directions
There are several future directions for research on CPP. One area of research is the development of new drug delivery systems using CPP as a carrier. CPP has been shown to be effective in delivering a range of drugs to the central nervous system, and further research could lead to the development of new therapies for neurological diseases.
Another area of research is the study of the biochemical and physiological effects of CPP. Although CPP has been shown to have a range of effects on neurons and neurotransmitters, its mechanism of action is not fully understood. Further research could lead to a better understanding of how CPP interacts with neuronal membranes and modulates neurotransmitter activity.
Conclusion:
In conclusion, CPP is a chemical compound that has been extensively studied for its potential applications in scientific research. Its ability to cross the blood-brain barrier and modulate neuronal activity makes it an attractive candidate for the study of neurological diseases and drug delivery systems. Although there are limitations to its use in lab experiments, further research on CPP could lead to the development of new therapies for a range of diseases.
Synthesis Methods
The synthesis method for CPP involves the reaction of MPP+ with phenyl chloroformate and 4-piperidinol. The resulting compound is then treated with carbonic acid to yield CPP. This method has been optimized for high yield and purity and has been used in several studies to produce CPP for research purposes.
Scientific Research Applications
CPP has been extensively studied for its potential applications in scientific research. One of the main areas of research has been its use as a neuroprotective agent. CPP has been shown to protect neurons from oxidative stress and excitotoxicity, which are two major factors in the development of neurodegenerative diseases such as Parkinson's and Alzheimer's.
CPP has also been studied for its potential use in drug delivery systems. Its ability to cross the blood-brain barrier makes it an attractive candidate for the delivery of drugs to the central nervous system. CPP has been used as a carrier for a range of drugs, including anticancer agents and peptides.
properties
CAS RN |
101418-15-9 |
|---|---|
Product Name |
Carbonic acid, 1-methyl-4-phenyl-4-piperidyl phenyl ester |
Molecular Formula |
C19H21NO3 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
(1-methyl-4-phenylpiperidin-4-yl) phenyl carbonate |
InChI |
InChI=1S/C19H21NO3/c1-20-14-12-19(13-15-20,16-8-4-2-5-9-16)23-18(21)22-17-10-6-3-7-11-17/h2-11H,12-15H2,1H3 |
InChI Key |
JAWVTCCRYNKTAD-UHFFFAOYSA-N |
SMILES |
CN1CCC(CC1)(C2=CC=CC=C2)OC(=O)OC3=CC=CC=C3 |
Canonical SMILES |
CN1CCC(CC1)(C2=CC=CC=C2)OC(=O)OC3=CC=CC=C3 |
Other CAS RN |
101418-15-9 |
synonyms |
(1-methyl-4-phenyl-4-piperidyl) phenyl carbonate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




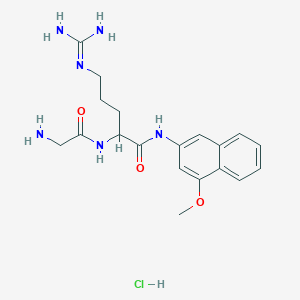

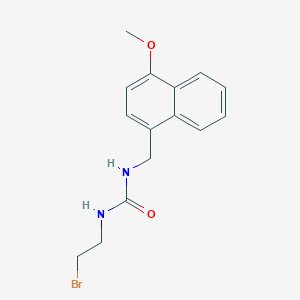
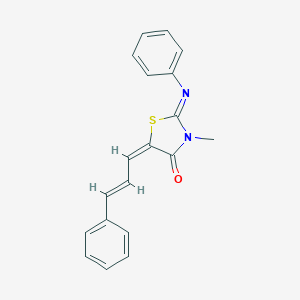
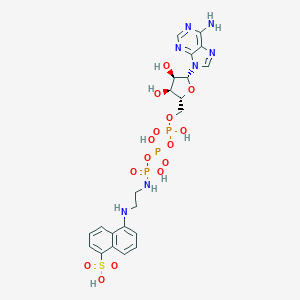


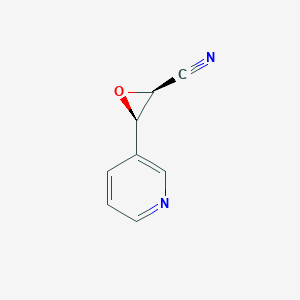
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-yl]oxyoxane-2-carboxylic acid](/img/structure/B23061.png)
